Di-tert-butyl fumarate
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Description
Di-tert-butyl fumarate (DtBF) is a diester of fumaric acid where both hydrogen atoms of the carboxylic groups are replaced by tert-butyl groups. It is a compound that has been studied for its ability to polymerize into various forms, including nonflexible rod-like polymers and high molecular weight poly(fumaric acid) . The polymerization of DtBF can be initiated by radical initiators such as 1,1'-azobisisobutyronitrile and benzoyl peroxide . The resulting polymers have been found to be soluble in organic solvents like benzene, toluene, carbon tetrachloride, and tetrahydrofuran .
Synthesis Analysis
DtBF can be polymerized to form high molecular weight polymers. One method involves the homopolymerization of DtBF using radical initiators at temperatures ranging from 50 to 80°C . Another approach is the one-pot synthesis of high molecular weight poly(dialkyl fumarate)s from DtBF, which involves the elimination of isobutene and subsequent esterification in alcohol without isolating poly(fumaric acid) . Additionally, DtBF can undergo monomer-isomerization radical polymerization in the presence of an isomerization catalyst like morpholine, leading to high molecular weight polymers .
Molecular Structure Analysis
The molecular structure of polymers derived from DtBF has been characterized using various spectroscopic techniques. For instance, the mean-square radius of gyration of poly(di-tert-butyl fumarate) (PDtBF) has been determined, indicating that PDtBF has a larger average chain dimension compared to poly(diisopropyl fumarate) due to differences in chain stiffness . The structure of the polymers has been further analyzed using IR and NMR spectroscopies, revealing the presence of alternating ester groups along the polymer chain .
Chemical Reactions Analysis
DtBF is involved in various chemical reactions, primarily its polymerization to form different types of polymers. The degradation of poly(DtBF) at elevated temperatures leads to the quantitative elimination of isobutene, leaving behind poly(fumaric acid) . This degradation process has been proposed as a novel route for synthesizing high molecular weight poly(fumaric acid) . The kinetics of the degradation of tert-butyl carboxylate groups in poly-di-tert-butyl fumarate have also been studied, showing that intermolecular interaction significantly contributes to the reaction kinetics .
Physical and Chemical Properties Analysis
The physical and chemical properties of DtBF and its polymers have been extensively studied. The polymers obtained from DtBF do not melt but degrade at temperatures around 180-190°C . The solubility of these polymers in organic solvents suggests potential applications where solution processing is required . The thermal degradation behavior of poly-di-tert-butyl fumarate has been investigated, providing insights into the stability and decomposition patterns of these materials .
Scientific Research Applications
Specific Scientific Field
Summary of the Application
Di-tert-butyl fumarate (DtBF) is used in the synthesis of a non-flexible rod-like polymer, poly(tert-butoxycarbonylmethylene), with a number-average molecular weight of more than 100,000 . This polymer is soluble in benzene, toluene, carbon tetrachloride, and tetrahydrofuran .
Methods of Application or Experimental Procedures
DtBF homopolymerizes easily with 1,1′-azobisisobutyronitrile and benzoyl peroxide as radical initiators at temperatures between 50 and 80°C .
Results or Outcomes
The polymer obtained from this process does not melt but undergoes degradation with a quantitative elimination of isobutene at 180190°C . The remaining polymer is confirmed to be a pure poly(fumaric acid), poly(hydroxycarbonylmethylene) .
Application in the Synthesis of High Molecular Weight Poly(Fumaric Acid)
Specific Scientific Field
Summary of the Application
The degradation of poly(DtBF) in solution at 180190°C is found to be a new route for synthesizing a high molecular weight poly(fumaric acid) .
Methods of Application or Experimental Procedures
The degradation process involves heating a solution of poly(DtBF) at temperatures between 180 and 190°C .
Results or Outcomes
The degradation process results in a quantitative elimination of isobutene, leaving behind a high molecular weight poly(fumaric acid) .
Application in Photochemistry
Specific Scientific Field
Summary of the Application
Di-tert-butyl fumarate is used in the study of excited-state dynamics of carbazole and 3,6-di-tert-butylcarbazole in organic solvents .
Methods of Application or Experimental Procedures
The study involves the use of femtosecond and nanosecond UV–Vis–NIR transient absorption spectroscopy, as well as time-resolved fluorescence experiments upon photoexcitation in the deep-UV range .
Results or Outcomes
The study provides important photophysical information for the interpretation of carbazole relaxation in more complex environments .
Application in Medicinal Chemistry
Specific Scientific Field
Summary of the Application
Di-tert-butylphenols, which share a conserved 2,6-di-tert-butylphenol motif substituted at the para (p)-position, represent the predominant class of dual COX-2/5-LO inhibitors .
Methods of Application or Experimental Procedures
The application involves the synthesis of di-tert-butylphenols and their evaluation as dual COX-2/5-LO inhibitors .
Results or Outcomes
Di-tert-butylphenols show a superior therapeutic index, i.e., the ratio of anti-inflammatory effect to GI safety profile, compared to that of classical NSAIDs .
Application in the Study of Excited-State Dynamics
Specific Scientific Field
Summary of the Application
Di-tert-butyl fumarate is used in the study of excited-state dynamics of carbazole and 3,6-di-tert-butylcarbazole in organic solvents .
Methods of Application or Experimental Procedures
The study involves the use of femtosecond and nanosecond UV–Vis–NIR transient absorption spectroscopy, as well as time-resolved fluorescence experiments upon photoexcitation in the deep-UV range .
Results or Outcomes
The study provides important photophysical information for the interpretation of carbazole relaxation in more complex environments .
Application in the Synthesis of High Molecular Weight Poly(Fumaric Acid)
Specific Scientific Field
Summary of the Application
The degradation of poly(DtBF) in solution at 180190°C is found to be a new route for synthesizing a high molecular weight poly(fumaric acid) .
Methods of Application or Experimental Procedures
The degradation process involves heating a solution of poly(DtBF) at temperatures between 180 and 190°C .
Results or Outcomes
The degradation process results in a quantitative elimination of isobutene, leaving behind a high molecular weight poly(fumaric acid) .
properties
IUPAC Name |
ditert-butyl (E)-but-2-enedioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O4/c1-11(2,3)15-9(13)7-8-10(14)16-12(4,5)6/h7-8H,1-6H3/b8-7+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSVGHYYKWDQHFV-BQYQJAHWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C=CC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)/C=C/C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
41700-07-6 |
Source
|
Record name | 2-Butenedioic acid (2E)-, 1,4-bis(1,1-dimethylethyl) ester, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41700-07-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
228.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Di-tert-butyl fumarate |
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